molecular formula C15H11N3O3S2 B2430107 N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide CAS No. 899941-43-6

N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide

Cat. No.: B2430107
CAS No.: 899941-43-6
M. Wt: 345.39
InChI Key: PAPSJKWSANMXSP-UHFFFAOYSA-N
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Description

N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This particular compound features a benzothiazole ring substituted with a methylthio group and a nitrobenzamide moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide typically involves the following steps:

Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Mechanism of Action

Comparison with Similar Compounds

N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.

Biological Activity

N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide is a compound belonging to the class of benzothiazole derivatives, known for their diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and applications based on current research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H10N2O3S
  • Molecular Weight : 270.39 g/mol
  • CAS Number : 899982-86-6

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammation and cancer progression. For instance, it may affect the arachidonic acid pathway by inhibiting prostaglandin biosynthesis, which is crucial in inflammatory responses.
  • Antimicrobial Activity : Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties, which may extend to this compound. It has been tested against various bacterial and fungal strains, demonstrating notable efficacy .
  • Antitumor Effects : Preliminary studies suggest that this compound may possess antitumor properties, possibly through apoptosis induction in cancer cells and inhibition of tumor growth .

Biological Activities

The compound exhibits a range of biological activities, as summarized in the following table:

Activity Type Description
Antimicrobial Effective against bacteria and fungi; potential use in treating infections .
Antitumor Induces apoptosis in cancer cells; inhibits tumor growth in vitro .
Anti-inflammatory Inhibits prostaglandin synthesis; reduces inflammation.
Neuroprotective Potential protective effects against neuronal damage .
Antioxidant Scavenges reactive oxygen species (ROS), reducing oxidative stress .

Case Studies and Research Findings

  • Antimicrobial Potency : A study reported that this compound exhibited an MIC (Minimum Inhibitory Concentration) of 50 μg/mL against several pathogens, indicating strong antimicrobial activity .
  • Antitumor Activity : In vitro assays demonstrated that the compound could significantly reduce cell viability in various cancer cell lines, suggesting its potential as an anticancer agent. Further investigations are required to elucidate the exact mechanisms involved.
  • Neuroprotective Effects : Research indicated that derivatives of benzothiazole could protect neurons from oxidative stress-induced damage. This suggests a promising avenue for exploring neuroprotective therapies using this compound .

Synthesis and Preparation Methods

The synthesis of this compound typically involves several steps:

  • Formation of Benzothiazole Ring : Reacting 2-aminothiophenol with an aldehyde or ketone under acidic conditions.
  • Introduction of Methylthio Group : Treating the benzothiazole derivative with methyl iodide in the presence of a base like potassium carbonate.
  • Nitration : Using concentrated nitric acid and sulfuric acid to introduce the nitro group.
  • Amidation : Reacting the nitrated derivative with an appropriate amine to form the final product.

Properties

IUPAC Name

N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S2/c1-22-11-5-6-12-13(8-11)23-15(16-12)17-14(19)9-3-2-4-10(7-9)18(20)21/h2-8H,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPSJKWSANMXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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